molecular formula C16H18N+ B15035648 2-methyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindolium

2-methyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B15035648
M. Wt: 224.32 g/mol
InChI Key: BSTQEKUYJPVQKK-UHFFFAOYSA-N
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Description

2-METHYL-2-(PROP-2-EN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a benzo[f]isoindole core with a methyl and prop-2-en-1-yl substituent. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-2-(PROP-2-EN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting an appropriate phthalic anhydride derivative with an amine under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a Heck coupling reaction, where the isoindoline derivative is reacted with an appropriate alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-2-(PROP-2-EN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoindoline core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), polar solvents.

Major Products Formed

Scientific Research Applications

2-METHYL-2-(PROP-2-EN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-2-(PROP-2-EN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-METHYL-2-(PROP-2-EN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar core structure but differ in their substituents and specific chemical properties.

    Isoindoline Derivatives: These compounds have the same isoindoline core but with different substituents, leading to variations in their reactivity and applications.

    Benzo[f]isoindole Derivatives: These compounds have a similar benzo[f]isoindole core but differ in their substituents, affecting their chemical and biological properties.

Properties

Molecular Formula

C16H18N+

Molecular Weight

224.32 g/mol

IUPAC Name

2-methyl-2-prop-2-enyl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C16H18N/c1-3-8-17(2)11-15-9-13-6-4-5-7-14(13)10-16(15)12-17/h3-7,9-10H,1,8,11-12H2,2H3/q+1

InChI Key

BSTQEKUYJPVQKK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC2=CC3=CC=CC=C3C=C2C1)CC=C

Origin of Product

United States

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